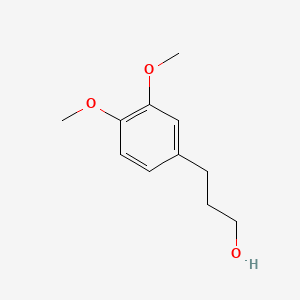

3-(3,4-Dimethoxyphenyl)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISWRXJZUKDIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192532 | |

| Record name | 3,4-Dimethoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-47-3 | |

| Record name | 3-(3′,4′-Dimethoxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3929-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzenepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYBENZENEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327PD521ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(3,4-Dimethoxyphenyl)-1-propanol CAS number and properties

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide a deeper understanding of its synthesis, applications, and characterization, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

This compound, also known as 3-Veratryl propanol, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a primary alcohol and a dimethoxy-substituted benzene ring, provides a unique combination of reactive sites for constructing more complex molecules.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 3929-47-3[2][3] |

| Molecular Formula | C₁₁H₁₆O₃[2][3] |

| Molecular Weight | 196.24 g/mol [3][4] |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)propan-1-ol |

| Synonyms | Benzenepropanol, 3,4-dimethoxy-; 3,4-Dimethoxybenzenepropanol; 3-Veratryl propanol; 1,2-Dimethoxy-4-(3-hydroxypropyl)benzene[2] |

| EC Number | 223-499-9[2] |

| MDL Number | MFCD00002951[4] |

Table 2: Physicochemical Data

| Property | Value | Conditions |

| Density | 1.081 g/mL | at 25 °C[2][5] |

| Boiling Point | 142-144 °C | at 0.5 mmHg[5] |

| 171 °C | at 1 Torr[2] | |

| Refractive Index | n20/D 1.54 | at 20 °C[2][5] |

| Flash Point | >230 °F (>110 °C) | [2] |

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis from Eugenol

A common and insightful route begins with eugenol (4-allyl-2-methoxyphenol), a readily available natural product. This pathway involves two key transformations: a hydroboration-oxidation reaction followed by methylation.

Step-by-Step Methodology:

-

Hydroboration-Oxidation of Eugenol:

-

Dissolve eugenol in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a borane reagent (e.g., borane-THF complex) dropwise to the solution. The anti-Markovnikov addition of borane across the allyl group's double bond is a critical mechanistic step, ensuring the terminal alcohol is formed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete formation of the organoborane intermediate.

-

Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C. This oxidation step replaces the boron atom with a hydroxyl group, yielding 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol).[1][6]

-

-

Methylation of Dihydroconiferyl Alcohol:

-

The phenolic hydroxyl group of dihydroconiferyl alcohol is then methylated to yield the final product.

-

Dissolve the dihydroconiferyl alcohol in a suitable solvent.

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Heat the reaction mixture to drive the Williamson ether synthesis to completion.

-

Upon completion, perform an aqueous workup and purify the crude product using silica gel chromatography or distillation to obtain pure this compound.[1]

-

Caption: Synthetic pathway from Eugenol to the target compound.

Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound lies in its capacity to serve as a versatile intermediate for more complex molecular architectures.

A. Intermediate for Pharmaceutical Agents

This compound is a documented precursor in the synthesis of fluorinated benzamide neuroleptics.[1][5] Specifically, it was utilized in the multi-step preparation of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, a compound of interest for its potential neurological activity.[4] The propanol chain provides a carbon backbone that can be further functionalized and extended.

B. Precursor for Thiol Derivatives

The primary alcohol group can be readily converted into other functional groups. A notable example is its use as the starting material for synthesizing 3-(3,4-dimethoxyphenyl)-1-propanethiol.[1][7]

Experimental Protocol: Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol

-

A mixture of 3-(3,4-dimethoxyphenyl)propanol (25.5 mmol), thiourea (25.5 mmol), and 48% hydrobromic acid (8.5 ml) is heated on a steam bath for 1 hour.[7]

-

The mixture is allowed to stand overnight at room temperature and then reheated on the steam bath for an additional 2 hours.[7]

-

After cooling, the reaction mixture is treated with 1 M sodium hydroxide (76.5 ml) and heated on the steam bath for 1.5 hours to hydrolyze the isothiouronium salt intermediate.[7]

-

The cooled mixture is acidified with 1 N hydrochloric acid and extracted with methylene chloride.[7]

-

The final product is purified by silica gel chromatography to yield 3-(3,4-dimethoxyphenyl)-1-propanethiol.[7]

Caption: Key synthetic applications of the title compound.

Structural Elucidation and Quality Control

Unambiguous characterization is paramount for any chemical intermediate. Advanced spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the propyl chain, methoxy groups, and aromatic protons.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish the connectivity of atoms within the molecule.[1] COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[1]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers further structural confirmation.[1]

Caption: A typical workflow for spectroscopic characterization.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety.

-

Handling:

-

Storage:

-

Hazards:

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between simple precursors and complex, high-value molecules, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable component in the synthetic chemist's toolkit. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in research and development.

References

- Benchchem, "this compound | 3929-47-3",

- Santa Cruz Biotechnology, "this compound | CAS 3929-47-3",

- Sigma-Aldrich, "this compound 99 3929-47-3",

- ChemBK, "1-(3,4-Dimethoxyphenyl)propan-1-ol",

- PrepChem.com, "Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol",

- ECHEMI, "Buy 3-(3,4-Dimethoxyphenyl)

- ChemicalBook, "this compound | 3929-47-3",

- Fisher Scientific, "SAFETY D

- Sigma-Aldrich, "3-(3,4-Dimethoxyphenyl)

- Fisher Scientific, "SAFETY D

- Benchchem, "3-(3,4-Dimethoxyphenoxy)propan-1-OL | 485798-69-4",

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99 3929-47-3 [sigmaaldrich.com]

- 5. This compound | 3929-47-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol from eugenol

An In-depth Technical Guide: Strategic Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol from Renewable Eugenol

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable chemical intermediate, from eugenol, a readily available and renewable feedstock derived from clove oil.[1][2] The presented synthetic strategy is a robust two-step process designed for efficiency, high yield, and scalability. It circumvents the need for complex protection-deprotection sequences by first executing a complete O-methylation of the phenolic hydroxyl group of eugenol, followed by a regioselective anti-Markovnikov hydroboration-oxidation of the terminal allyl group. This guide elucidates the mechanistic rationale behind each transformation, provides detailed, step-by-step experimental protocols, and summarizes all critical quantitative data for reproducibility. The methodologies described herein are self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and trustworthiness for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound, also known as homoveratryl alcohol, is a key structural motif and versatile building block in organic synthesis.[3] Its structure, featuring a dimethoxyphenyl group and a primary alcohol, offers multiple points for functionalization, making it a valuable precursor for pharmaceuticals, including neuroleptics, and other complex organic molecules.[3] The presence of the primary hydroxyl group allows for straightforward conversion into aldehydes, esters, or thiols, further expanding its synthetic utility.[3][4]

The Starting Material: Eugenol as a Sustainable Feedstock

Eugenol (4-allyl-2-methoxyphenol) is the principal component of clove oil, accounting for up to 90% of its content.[5][6] Its natural abundance, renewable sourcing, and rich chemical functionality—a phenolic hydroxyl, a methoxy group, and an allyl side chain—make it an ideal and sustainable starting material for chemical synthesis.[7] Leveraging eugenol aligns with the principles of green chemistry by utilizing biomass-derived feedstocks over petroleum-based alternatives.

Rationale for the Selected Synthetic Pathway

The transformation of eugenol to this compound requires two primary modifications: methylation of the phenolic hydroxyl group and hydration of the allyl side chain to a terminal alcohol. Several synthetic routes could be envisioned, but the chosen pathway—O-methylation followed by hydroboration-oxidation—offers the most direct and high-yielding approach.

-

Causality of Pathway Selection: A direct hydroboration-oxidation on eugenol would yield dihydroconiferyl alcohol, which would then require methylation.[3] While feasible, performing the O-methylation first on the more acidic phenolic proton is often more straightforward and avoids potential complications with the borane reagent. The alternative, which involves isomerization of the allyl group followed by other transformations, is more circuitous and often leads to the C1 aldehyde (vanillin) rather than the desired C3 alcohol.[8][9] The selected route is therefore superior in its atom economy and operational simplicity.

Overall Synthetic Workflow

The synthesis proceeds in two distinct, high-yielding steps as illustrated in the workflow diagram below. The initial step converts the phenolic hydroxyl of eugenol into a second methoxy group, yielding methyleugenol. The subsequent step transforms the allyl side chain into a 1-propanol moiety via a regioselective hydroboration-oxidation reaction.

Caption: Two-step synthesis of the target molecule from eugenol.

Detailed Experimental Protocols

Step 1: O-Methylation of Eugenol to Yield Methyleugenol

3.1.1. Mechanistic Rationale This reaction is a classic Williamson ether synthesis. The phenolic proton of eugenol is acidic and is readily deprotonated by a strong base like sodium hydroxide (NaOH) to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile that subsequently attacks the electrophilic methyl group of the methylating agent, dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction. This process forms the desired ether linkage and produces sodium methyl sulfate as a byproduct. Using a strong base ensures complete deprotonation, driving the reaction to completion.[5][10]

3.1.2. Step-by-Step Protocol

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add eugenol (e.g., 32.8 g, 0.2 mol) and methanol (200 mL).

-

Base Addition: While stirring, prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (25 mL) and add it to the flask. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium eugenoxide salt.

-

Methylation: Cool the flask in an ice bath. Add dimethyl sulfate (27.7 g, 0.22 mol) dropwise via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 30°C.

-

Expert Insight: Careful temperature control is crucial as dimethyl sulfate is highly toxic and the reaction is exothermic. Slow, dropwise addition prevents dangerous temperature spikes and potential side reactions.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers and wash sequentially with 10% NaOH solution (2 x 50 mL) to remove any unreacted eugenol, followed by water (2 x 50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude methyleugenol can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Step 2: Hydroboration-Oxidation of Methyleugenol

3.2.1. Mechanistic Rationale This reaction provides a regioselective and stereospecific method to hydrate an alkene in an anti-Markovnikov fashion. The borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), adds across the allyl double bond. Boron, being the less electronegative atom, adds to the terminal, less sterically hindered carbon atom, while the hydride adds to the internal carbon. This process typically occurs three times to form a trialkylborane intermediate. In the second phase, oxidative work-up with hydrogen peroxide (H₂O₂) in an aqueous basic solution (NaOH) replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with high regioselectivity.[3]

3.2.2. Step-by-Step Protocol

-

Setup: To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyleugenol (e.g., 17.8 g, 0.1 mol) dissolved in anhydrous tetrahydrofuran (THF, 100 mL).

-

Hydroboration: Cool the flask to 0°C in an ice bath under a nitrogen atmosphere. Add 1.0 M solution of borane-THF complex in THF (110 mL, 0.11 mol) dropwise via the dropping funnel over 1 hour.

-

Expert Insight: Maintaining an inert, anhydrous atmosphere is critical as borane reacts vigorously with water. The reaction is performed at 0°C to control the exothermic addition and improve selectivity.

-

-

Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Oxidation: Cool the flask back to 0°C. Slowly and carefully add water (15 mL) to quench any unreacted borane. This is followed by the dropwise addition of 3 M aqueous sodium hydroxide solution (40 mL, 0.12 mol), and then the very slow, dropwise addition of 30% aqueous hydrogen peroxide (40 mL, ~0.35 mol), keeping the internal temperature below 30°C.

-

Post-Oxidation: After the H₂O₂ addition is complete, heat the mixture to 50°C for 1 hour to ensure complete oxidation of the trialkylborane intermediate.

-

Work-up: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine all organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a pure, viscous oil or low-melting solid.[4]

Quantitative Data Summary

The following table summarizes the typical quantities, conditions, and expected outcomes for the synthesis based on the protocols described above.

| Parameter | Step 1: O-Methylation | Step 2: Hydroboration-Oxidation |

| Starting Material | Eugenol | Methyleugenol |

| Mass / Moles | 32.8 g / 0.2 mol | 17.8 g / 0.1 mol |

| Key Reagents | NaOH (0.3 mol), (CH₃)₂SO₄ (0.22 mol) | BH₃•THF (0.11 mol), NaOH (0.12 mol), H₂O₂ (0.35 mol) |

| Solvent | Methanol / Water | Anhydrous THF |

| Reaction Temp. | 0°C then Reflux (65°C) | 0°C then RT, then 50°C |

| Reaction Time | ~3 hours | ~5-6 hours |

| Product | Methyleugenol | This compound |

| Theoretical Yield | 35.6 g | 19.6 g |

| Typical Actual Yield | 30-34 g (85-95%) | 15.7-17.7 g (80-90%) |

| Purity (Post-Purif.) | >98% (by GC) | >98% (by GC/HPLC) |

Safety and Hazard Considerations

-

Eugenol: Can cause skin and eye irritation. Handle with gloves and safety glasses.

-

Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, corrosive, and a suspected carcinogen. It is readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate heavy-duty gloves. Any contaminated materials must be quenched and disposed of as hazardous waste.

-

Borane-THF Complex (BH₃•THF): Flammable liquid and vapor. Reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogen Peroxide (H₂O₂, 30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with combustible materials.

Conclusion

This guide details an efficient and reliable two-step synthesis of this compound from the renewable feedstock eugenol. The pathway, involving a Williamson ether synthesis followed by a hydroboration-oxidation, is strategically sound, high-yielding, and avoids complex intermediate steps. The provided protocols, grounded in established mechanistic principles and supported by authoritative literature, offer researchers a robust and reproducible method for accessing this valuable synthetic intermediate. Adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

Journal of Science Education. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

-

de Oliveira, T. M., de Carvalho, R. B. F., da Costa, I. H. S., de Oliveira, G. A. L., de Souza, A. A., de Lima, S. G., de Freitas, R. M. (2014). Eugenol derivatives as potential anti-oxidants: Is phenolic hydroxyl necessary to obtain an effect?. Journal of Pharmacy and Pharmacology, 66(4), 559-569. Retrieved from [Link]

-

Lampman, G. M., & Sharpe, S. D. (1983). A phase transfer catalyzed permanganate oxidation: preparation of vanillin from isoeugenol acetate. Journal of Chemical Education, 60(6), 503. Retrieved from [Link]

-

Adler, E., & Marton, J. (1961). II*. Catalytic Hydrogenation of Model Compounds Containing Aryl Carbinol, Aryl Carbinol Ether, Ethylene and Carbonyl Groups. Acta Chemica Scandinavica, 15, 357-373. Retrieved from [Link]

-

Schmid, A., et al. (2021). Comparison of envisioned reaction mechanism for the eugenol isomerization (a) and the reaction catalyzed by VAO‐type oxidases (b). ResearchGate. Retrieved from [Link]

-

CNKI. (n.d.). Oxidation of isoeugenol to vanillin with hydrogen peroxide catalyzed by modified-V2O5. Retrieved from [Link]

-

Planchestainer, M., et al. (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. ChemCatChem. Retrieved from [Link]

-

American Chemical Society. (2013). Isoeugenol. Retrieved from [Link]

-

ERIC. (1983). A Phase Transfer Catalyzed Permanganate Oxidation: Preparation of Vanillin from Isoeugenol Acetate. Journal of Chemical Education. Retrieved from [Link]

-

PubMed. (2014). Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect?. Retrieved from [Link]

-

R Discovery. (n.d.). Isomerization Of Eugenol Research Articles. Retrieved from [Link]

-

ACS Publications. (1983). A phase transfer catalyzed permanganate oxidation: preparation of vanillin from isoeugenol acetate. Journal of Chemical Education. Retrieved from [Link]

- Google Patents. (n.d.). CN103408407A - Isoeugenol synthetizing method.

-

Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry. Retrieved from [Link]

-

Matsjeh, S., Anwar, C., & Sholikhah, E. N. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 5(4), 346-349. Retrieved from [Link]

-

MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic dehydrogenation of coniferyl alcohol and related phenoxy radicals. Retrieved from [Link]

-

MDPI. (2023). Enhanced Eugenol Composition in Clove Essential Oil by Deep Eutectic Solvent-Based Ultrasonic Extraction and Microwave-Assisted Hydrodistillation. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties. Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

International Journal of Chemical Engineering and Applications. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol [ijcea.org]

- 7. Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chinakxjy.com [chinakxjy.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijcea.org [ijcea.org]

A Spectroscopic Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3,4-Dimethoxyphenyl)-1-propanol, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete structural characterization. Our approach emphasizes the causality behind spectroscopic observations, ensuring a thorough understanding of the molecule's properties.

Introduction

This compound, with a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a substituted aromatic ring and a primary alcohol, lends itself to a variety of chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development, ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the propyl chain protons, the methoxy groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Data Summary:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -OH | ~1.5-2.0 | Singlet (broad) | 1H |

| -CH₂- (C2) | ~1.85 | Quintet | 2H |

| Ar-CH₂- (C3) | ~2.65 | Triplet | 2H |

| -CH₂-OH (C1) | ~3.65 | Triplet | 2H |

| -OCH₃ | ~3.87 | Singlet | 6H |

| Aromatic H | ~6.70-6.85 | Multiplet | 3H |

Interpretation and Rationale:

The aromatic protons appear in the downfield region (6.70-6.85 ppm) due to the deshielding effect of the benzene ring current. The presence of three aromatic protons is consistent with a trisubstituted benzene ring. The two methoxy groups give rise to a sharp singlet at approximately 3.87 ppm, integrating to six protons.

The propyl chain protons exhibit characteristic splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the aromatic ring (C3) appear as a triplet around 2.65 ppm, being split by the two protons on the neighboring C2 carbon. The protons on the carbon bearing the hydroxyl group (C1) also appear as a triplet, at approximately 3.65 ppm, due to coupling with the C2 protons. The central methylene protons (C2) are split by the protons on both C1 and C3, resulting in a more complex multiplet, often a quintet, around 1.85 ppm. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Data Summary:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Ar-C H₂- (C3) | ~32.0 |

| -C H₂- (C2) | ~32.5 |

| -OC H₃ | ~55.9 |

| -C H₂-OH (C1) | ~62.5 |

| Aromatic C H | ~111.5, 112.0, 120.5 |

| Aromatic C -O | ~147.5, 149.0 |

| Aromatic C -C | ~134.0 |

Interpretation and Rationale:

The two methoxy carbons are equivalent and appear as a single peak around 55.9 ppm. The carbons of the propyl chain are distinct, with the carbon bearing the hydroxyl group (C1) being the most downfield of the aliphatic carbons (~62.5 ppm) due to the electronegativity of the oxygen atom. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbons bonded to oxygen appear furthest downfield (~147.5 and 149.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 512-1024 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0-220 ppm

-

Proton decoupling: Broadband decoupling is applied to simplify the spectrum to single lines for each carbon.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1260-1000 | C-O (alcohol, ether) | Stretching |

Interpretation and Rationale:

The most prominent feature in the IR spectrum of this compound is a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol and is broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain and methoxy groups appear in the 2950-2850 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range. Strong C-O stretching bands for the primary alcohol and the aryl ethers are expected in the 1260-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Data Summary:

| m/z | Proposed Fragment |

| 196 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - H₂O]⁺˙ |

| 165 | [M - CH₂OH]⁺ |

| 151 | [C₉H₁₁O₂]⁺ |

| 137 | [C₈H₉O₂]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 196, corresponding to the molecular weight of the compound. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 178 ([M - 18]⁺˙). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can result in the loss of a CH₂OH radical, giving a fragment at m/z 165. The most stable fragment is often the benzylic cation formed by cleavage of the C-C bond between the propyl chain and the aromatic ring, resulting in a prominent peak at m/z 151.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification before ionization.

-

Ionization: Electron ionization (EI) is used, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Molecular Structure and Fragmentation

To further clarify the structural assignments, the following diagrams are provided.

Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the determination of molecular weight and fragmentation patterns by MS. This guide serves as a comprehensive reference for researchers and scientists, enabling confident identification and utilization of this important chemical intermediate.

References

-

Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

SpectraBase. 3-(3,4-DIMETHOXYPHENYL)-PROPANOYLPYRROLE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009139. [Link]

-

SpectraBase. Propan-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- - Optional[MS (GC)] - Spectrum. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

Sources

The Versatile Synthon: A Technical Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-(3,4-dimethoxyphenyl)-1-propanol, a valuable and versatile building block in organic synthesis. The presence of a primary alcohol and an electron-rich dimethoxybenzene ring within its structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. This document will delve into the core chemical and physical properties of this compound, provide detailed and field-proven protocols for its synthesis and key derivatizations, and explore its application in the development of bioactive compounds. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important synthon.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound has emerged as a synthon of significant interest due to its inherent structural features. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a common motif in a vast array of biologically active molecules, including alkaloids and pharmaceuticals. The three-carbon propyl chain provides a flexible linker, and the terminal primary alcohol serves as a versatile handle for a multitude of chemical transformations. This guide will illuminate the causality behind experimental choices when utilizing this building block, providing a framework for its effective incorporation into synthetic strategies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 142-144 °C at 0.5 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.54 | |

| CAS Number | 3929-47-3 |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.[1] The following table provides an overview of the expected ¹H and ¹³C NMR chemical shifts.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.70-6.85 | m | 3H | Ar-H |

| Methoxy | 3.87 | s | 3H | -OCH ₃ |

| Methoxy | 3.86 | s | 3H | -OCH ₃ |

| Methylene | 3.65 | t, J = 6.4 Hz | 2H | -CH₂-OH |

| Methylene | 2.65 | t, J = 7.6 Hz | 2H | Ar-CH₂ - |

| Methylene | 1.85 | m | 2H | -CH₂ -CH₂-OH |

| Hydroxyl | 1.5 (variable) | br s | 1H | -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Aromatic | 148.9 | C -OCH₃ |

| Aromatic | 147.3 | C -OCH₃ |

| Aromatic | 134.4 | Ar-C (quaternary) |

| Aromatic | 120.0 | Ar-C H |

| Aromatic | 111.8 | Ar-C H |

| Aromatic | 111.2 | Ar-C H |

| Methylene | 62.3 | -C H₂-OH |

| Methoxy | 55.9 | -OC H₃ |

| Methoxy | 55.8 | -OC H₃ |

| Methylene | 34.5 | -C H₂-CH₂-OH |

| Methylene | 31.9 | Ar-C H₂- |

Synthesis of this compound

The efficient synthesis of the title compound is crucial for its widespread use. One of the most reliable and regioselective methods is the hydroboration-oxidation of 3,4-dimethoxyallylbenzene.

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dimethoxyallylbenzene

This two-step procedure provides the anti-Markovnikov addition of water across the double bond of the allyl group, yielding the primary alcohol with high selectivity.[2][3][4][5][6]

Diagram: Hydroboration-Oxidation Workflow

Caption: Workflow for the synthesis of this compound.

Reagents and Equipment:

-

3,4-Dimethoxyallylbenzene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

To a stirred solution of 3,4-dimethoxyallylbenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (approximately 0.4 equivalents, as each BH₃ can react with three alkene molecules) via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations

The utility of this compound as a building block is demonstrated by the diverse array of reactions its primary alcohol functionality can undergo.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(3,4-dimethoxyphenyl)propanal, provides a key intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations. A mild and efficient method for this transformation is the Swern oxidation.

Diagram: Swern Oxidation of this compound

Caption: Swern oxidation to the corresponding aldehyde.

This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to achieve a mild and high-yielding oxidation.[7]

Reagents and Equipment:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnels, low-temperature thermometer, dry ice/acetone bath

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer and under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1 equivalent) in anhydrous CH₂Cl₂ dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes at this temperature.

-

Add anhydrous triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography.

An alternative to the Swern oxidation is the use of pyridinium chlorochromate (PCC), which is a convenient but chromium-based reagent.[8]

Conversion to 3-(3,4-Dimethoxyphenyl)-1-propanethiol

The hydroxyl group can be readily converted to a thiol, another versatile functional group, via a two-step, one-pot procedure involving an intermediate isothiouronium salt.[9]

Reagents and Equipment:

-

This compound

-

Thiourea

-

Hydrobromic acid (48%)

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 N)

-

Dichloromethane

-

Round-bottom flask, condenser, heating mantle/steam bath, magnetic stirrer

Procedure:

-

A mixture of this compound (1 equivalent), thiourea (1 equivalent), and 48% hydrobromic acid is heated on a steam bath for 1-2 hours.

-

After cooling, the reaction mixture is treated with 1 M sodium hydroxide and heated again on the steam bath for 1.5 hours to hydrolyze the isothiouronium salt.

-

After cooling, the reaction mixture is acidified with 1 N hydrochloric acid.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude thiol is purified by silica gel chromatography.[9]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the dimethoxyphenyl group and the versatile propanol side chain makes this building block particularly useful in the synthesis of pharmaceutically active compounds.

Synthesis of Dihydroisoquinoline Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines, a privileged scaffold in medicinal chemistry. The key step in this transformation is the Bischler-Napieralski reaction.[10]

Diagram: Pathway to Dihydroisoquinolines

Caption: A general synthetic route to dihydroisoquinolines.

The synthesis begins with the conversion of the alcohol to the corresponding amine. This can be achieved through a three-step sequence: mesylation, azide displacement, and reduction. The resulting amine is then acylated, and the subsequent amide undergoes the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring system. The cyclization is an intramolecular electrophilic aromatic substitution, driven by the electron-donating nature of the dimethoxy groups on the aromatic ring.[10]

Precursor for Neuroleptic Agents

This compound has been utilized as a key starting material in the synthesis of a fluorinated benzamide neuroleptic, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide. This highlights its importance in accessing complex and highly functionalized drug candidates. The synthesis involves a multi-step sequence where the propanol side chain is modified and ultimately incorporated into the final drug structure.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its readily available nature, coupled with the dual reactivity of its primary alcohol and electron-rich aromatic ring, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and mechanistic discussions provided in this guide serve as a practical resource for researchers aiming to exploit the full synthetic potential of this important synthon in the fields of pharmaceutical development, natural product synthesis, and materials science.

References

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Wikipedia. (2023). Hydroboration–oxidation reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(3,4-DIMETHOXYPHENYL)-PROPANOYLPYRROLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

- Anwar, C., & Matsjeh, S. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 593-598.

-

MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Google Patents. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation.

- Li, S., Lundquist, K., & Stomberg, R. (1993). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 47, 813-818.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 3-(3,4-Dimethoxyphenyl)-1-propanol Derivatives: A Technical Guide for Drug Discovery

Abstract

The 3-(3,4-dimethoxyphenyl)-1-propanol scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their antimicrobial, anti-inflammatory, anthelmintic, and anticancer properties. By elucidating the structure-activity relationships and detailing robust experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Versatility of the this compound Core

The this compound core, a key structural motif found in various natural products and synthetic compounds, has garnered considerable attention for its broad spectrum of biological activities. The presence of the dimethoxyphenyl group and a flexible propanol side chain offers a unique platform for chemical modification, enabling the generation of derivatives with tailored pharmacological profiles. This guide delves into the scientific rationale behind the exploration of these derivatives, highlighting their potential to address unmet medical needs in infectious diseases, inflammation, parasitic infections, and oncology.

Derivatives such as chalcones and cinnamamides, which are readily synthesized from precursors related to this compound, have shown particularly promising results.[1][2][3] Their ease of synthesis and the tunability of their biological effects through structural modifications make them attractive candidates for drug discovery programs.[3] This guide will provide a comprehensive overview of the key findings in this rapidly evolving field.

Synthetic Pathways to Bioactive Derivatives

The synthesis of biologically active derivatives of this compound is a critical aspect of their development. The versatility of the core structure allows for a variety of synthetic transformations to generate diverse chemical libraries for biological screening.

Synthesis of Chalcone Derivatives

Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one framework, are prominent derivatives of this compound with a wide range of biological activities.[4] A common and efficient method for their synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [4]

-

Reactant Preparation: Dissolve 3,4-dimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the reaction mixture at room temperature. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, initiating the condensation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Synthesis of Cinnamamide Derivatives

Cinnamamides are another important class of derivatives that can be synthesized from 3-(3,4-dimethoxyphenyl)propenoic acid. These compounds have demonstrated significant anti-inflammatory and other biological activities.[2][3]

Experimental Protocol: Synthesis of Cinnamamides [5]

-

Acid Chloride Formation: Convert 3-(3,4-dimethoxyphenyl)propenoic acid to its corresponding acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carboxylic acid for amidation.[2]

-

Amidation: React the 3-(3,4-dimethoxyphenyl)propenoyl chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove any unreacted starting materials and byproducts. The crude cinnamamide can then be purified by recrystallization or column chromatography.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Derivatives of this compound, particularly chalcones, have shown promising activity against a range of bacteria and fungi.[1]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these derivatives is often multifaceted. Chalcones are known to disrupt the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[6] They can also interfere with key cellular processes such as DNA replication and protein synthesis.[7] The presence of the 3,4-dimethoxyphenyl moiety can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and reliable technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[8]

| Substituent Position | Effect on Activity | Rationale |

| Ring A (derived from acetophenone) | ||

| 2'-Hydroxy | Can be important for molecular stability.[8] | May participate in intramolecular hydrogen bonding. |

| Ring B (derived from aldehyde) | ||

| 4-Hydroxy | Often enhances activity.[8] | Increases polarity and potential for hydrogen bonding with microbial targets. |

| 4'-Oxygenated Substituent | Generally increases activity.[8] | Can improve interaction with microbial enzymes or cell components. |

| 3'-Isoprenoid Side Chain | Can enhance activity.[8] | Increases lipophilicity, aiding in membrane penetration. |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Derivatives of this compound, especially cinnamamides, have demonstrated potent anti-inflammatory effects.[2][9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[10] Additionally, these compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[11]

dot digraph Anti-inflammatory_Mechanism { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-kB_Pathway" [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; "COX-2_Expression" [label="COX-2 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory_Mediators" [label="Pro-inflammatory Mediators\n(Prostaglandins, Cytokines)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Derivative" [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "NF-kB_Pathway"; "NF-kB_Pathway" -> "COX-2_Expression"; "COX-2_Expression" -> "Pro-inflammatory_Mediators"; "Derivative" -> "NF-kB_Pathway" [label="Inhibition"]; "Derivative" -> "COX-2_Expression" [label="Inhibition"]; } Key anti-inflammatory signaling pathways targeted by the derivatives.

In Vitro Anti-inflammatory Assays

A common and straightforward method to assess the anti-inflammatory potential of a compound in vitro is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Protein (Albumin) Denaturation [12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

-

Measurement of Denaturation: After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm). The increase in turbidity is indicative of protein denaturation.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation by the test compound compared to a control (without the compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of cinnamamide derivatives is influenced by the substituents on the aromatic rings and the nature of the amide group.[3][13]

| Structural Feature | Effect on Activity | Rationale |

| Cinnamoyl Moiety | ||

| 3,4-Dimethoxy substitution | Generally enhances activity.[2] | May improve binding to target enzymes like COX-2. |

| Amide Moiety | ||

| Substitution on the nitrogen | Can significantly modulate activity.[13] | Affects the overall lipophilicity and hydrogen bonding capacity of the molecule. |

| Bulky substituents | May increase selectivity for COX-2.[14] | Can sterically hinder binding to the narrower active site of COX-1. |

Anthelmintic Activity: Combating Parasitic Infections

Parasitic worm infections remain a major health problem in many parts of the world. Research has indicated that certain amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid possess anthelmintic properties.[5]

Evaluation of Anthelmintic Activity

In a study, derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid were tested for their anthelmintic activity against Nippostrongylus brasiliensis. Two derivatives, in particular, exhibited significant activity, showing 67.5% and 63.5% of the efficacy of the standard drug levamisole.[5] While the exact mechanism of action was not elucidated, it is hypothesized that these compounds may interfere with the neuromuscular function or metabolic processes of the parasites.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel and effective anticancer agents is a continuous effort in drug discovery. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer therapeutics.[7][15][16]

Mechanism of Anticancer Action

The anticancer mechanisms of these derivatives are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer cells.[17] For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[17] The 3,4,5-trimethoxyphenyl moiety, closely related to the 3,4-dimethoxyphenyl group, is a well-known feature of potent tubulin polymerization inhibitors.[17]

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a broad range of biological activities. Their synthetic accessibility and the potential for structural modification provide a fertile ground for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. Further optimization of the lead compounds through medicinal chemistry approaches, guided by the structure-activity relationships outlined in this guide, will be crucial for advancing these derivatives towards clinical applications. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds.

References

-

Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5- methylphenyl)prop-2-en-one and its heterocyclic analogs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Gerokonstantis, D. T., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1989. MDPI AG. Retrieved from [Link]

-

[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. (1990). Ceskoslovenska Farmacie, 39(5), 221-224. Retrieved from [Link]

-

Kalinowska-Lis, U., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7010. MDPI AG. Retrieved from [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). Molbank, 2024(1), M1819. MDPI AG. Retrieved from [Link]

-

Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

- Nowakowska, Z. (2008). Structure-activity relationship of antibacterial chalcones. European Journal of Medicinal Chemistry, 43(4), 707-714.

-

ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

- Balsamo, A., et al. (1976). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry, 19(6), 839-843.

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2020). Molecules, 25(1), 217.

- Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. (1991). Planta Medica, 57(5), 437-440.

-

Structure-activity relationship of antibacterial chalcones. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]

- Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1999). Planta Medica, 65(7), 615-619.

- Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2018). Molecules, 23(7), 1746.

- Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv

- Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. (2019). European Journal of Medicinal Chemistry, 181, 111561.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(16), 4941.

- Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). Molecules, 28(21), 7384.

-

Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved from [Link]

-

Three major mechanisms of anti-inflammatory activities shown by... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364-1377.

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 9988.

- Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). (2015). MedChemComm, 6(10), 1849-1854.

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved from [Link]

-

Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Pharmaceuticals, 17(8), 1018.

- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 220-226.

- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1267.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7010.

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-(3,4-Dimethoxyphenyl)-1-propanol: A Technical Guide for Pharmaceutical and Chemical Research